molecular formula C12H18N2O2 B1334616 Tert-butyl N-[4-(aminomethyl)phenyl]carbamate CAS No. 220298-96-4

Tert-butyl N-[4-(aminomethyl)phenyl]carbamate

Cat. No. B1334616
M. Wt: 222.28 g/mol
InChI Key: URXUHALBOWYXJZ-UHFFFAOYSA-N
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Description

Tert-butyl N-[4-(aminomethyl)phenyl]carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. It is related to a class of compounds that have been synthesized and studied for their potential applications in organic synthesis, medicinal chemistry, and as building blocks for more complex molecules.

Synthesis Analysis

The synthesis of tert-butyl N-[4-(aminomethyl)phenyl]carbamate and related compounds has been explored in several studies. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, behaving as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Another study reported the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate from commercially available precursors through acylation, nucleophilic substitution, and reduction, achieving an 81% total yield . Additionally, N-tert.-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid was synthesized for use as a handle in solid-phase synthesis of peptide alpha-carboxamides .

Molecular Structure Analysis

The molecular structure of tert-butyl N-[4-(aminomethyl)phenyl]carbamate is characterized by the presence of a tert-butyl group, an aminomethylphenyl moiety, and a carbamate functional group. The structure has been confirmed using spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl N-[4-(aminomethyl)phenyl]carbamate derivatives has been explored in the context of their potential as intermediates. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been shown to undergo transformations with organometallics to give N-(Boc)hydroxylamines, which are useful building blocks in organic synthesis . The reactivity of these compounds can be further manipulated through various chemical transformations to yield a wide range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl N-[4-(aminomethyl)phenyl]carbamate derivatives are influenced by their functional groups. These properties include solubility, stability, and reactivity, which are essential for their application in synthesis. For instance, the stability of N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid against acidolysis has been studied, showing resistance in 50% TFA/CH2Cl2 . The anti-inflammatory activity of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives has also been evaluated, with some compounds exhibiting promising activity .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Asymmetric Synthesis : Tert-butyl phenyl(phenylsulfonyl)methylcarbamate is synthesized through an asymmetric Mannich reaction, highlighting its utility in producing chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
  • Intermediate in Biologically Active Compounds : It serves as an important intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291), with optimized synthetic methods demonstrating high yields (Zhao, Guo, Lan, & Xu, 2017).
  • Enantioselective Synthesis : The compound is used in the enantioselective synthesis of β-analogues of aromatic amino acids, involving electrophilic attack and subsequent introduction of nitrogen through the Curtius reaction (Arvanitis et al., 1998).
  • Metalation and Alkylation Studies : Studies on tert-butyl carbamate derivatives of aminomethyltrialkylsilanes show their ability to undergo metalation between nitrogen and silicon, followed by reaction with electrophiles (Sieburth, Somers, & O'hare, 1996).

Deprotection and Transformation

  • Deprotection with Aqueous Phosphoric Acid : The deprotection of tert-butyl carbamates, including this compound, is efficiently carried out using aqueous phosphoric acid. This method offers mild reaction conditions and good selectivity in the presence of other acid-sensitive groups (Li et al., 2006).
  • Transformation into α-Functionalized α-Amino Silanes : The metalation of tert-butyl carbamate derivatives of aminomethyltrimethylsilane can be used to prepare α-functionalized α-amino silanes, demonstrating the compound's versatility in organic synthesis (Sieburth & Somers, 1996).

Enzymatic and Synthetic Applications

  • Enzymatic Kinetic Resolution : The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate shows excellent enantioselectivity. This process leads to the optically pure (R)- and (S)-enantiomers, highlighting the compound's role in producing chiral organoselenanes and organotelluranes (Piovan, Pasquini, & Andrade, 2011).
  • Use in Preparing Nitrone Equivalents : Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of compounds related to tert-butyl N-[4-(aminomethyl)phenyl]carbamate, have been prepared and used as N-(Boc)-protected nitrones in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Safety And Hazards

Tert-butyl N-[4-(aminomethyl)phenyl]carbamate is harmful if swallowed and causes serious eye damage and severe skin burns . If swallowed, rinse mouth and do not induce vomiting . Wear eye protection and face protection . If it comes in contact with the eyes, rinse cautiously with water for several minutes . If inhaled, move to fresh air .

Future Directions

Tert-butyl N-[4-(aminomethyl)phenyl]carbamate is used in the preparation of degradation agents for Cyclin dependent kinase, which are useful for the treatment of cancer . This suggests potential future directions in cancer treatment research.

properties

IUPAC Name

tert-butyl N-[4-(aminomethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h4-7H,8,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXUHALBOWYXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383301
Record name Tert-butyl N-[4-(aminomethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[4-(aminomethyl)phenyl]carbamate

CAS RN

220298-96-4
Record name Tert-butyl N-[4-(aminomethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[4-(aminomethyl)phenyl]carbamate
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Synthesis routes and methods

Procedure details

Add a solution of 4-(tert-butoxycarbonylamino)-benzonitrile (1 g, 4.58 mmol) in THF/iso-propanol (1:1, 142 mL) to 10% Pd/C (Degussa type E101, 0.56 g, 0.26 mmol) via syringe under N2. Purge the reaction mixture with nitrogen and submit the mixture to hydrogenation at 50 psi overnight. Filter the catalyst through Celite® and wash thoroughly with iso-propanol (100 mL) and THF (100 mL). Concentrate in vacuo and purify the crude mixture by chromatography on silica gel eluting with DCM/2M ammonia in methanol (1:0 to 95:5 gradient over 30 min; 95:5 over 3 min; 95:5 to 9:1 gradient over 30 min and 9:1 over 30 min) to obtain the desired intermediate (0.364 g, 36%). MS (ES−) m/z: 220.1 (M−2H)−.
Quantity
1 g
Type
reactant
Reaction Step One
Name
THF iso-propanol
Quantity
142 mL
Type
solvent
Reaction Step One
Name
Quantity
0.56 g
Type
catalyst
Reaction Step One

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